molecular formula C26H21N3O4S B2860502 N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide CAS No. 823830-06-4

N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

Cat. No.: B2860502
CAS No.: 823830-06-4
M. Wt: 471.53
InChI Key: LBAOCRMKXWCNGC-UHFFFAOYSA-N
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Description

N-{4-[1-Benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide is a pyrazoline-based benzenesulfonamide derivative characterized by a benzoyl group at the pyrazoline’s N1 position, a furan-2-yl substituent at the C5 position, and a benzenesulfonamide moiety attached to the para position of the central phenyl ring. The compound’s synthesis typically involves the cyclization of chalcone precursors with hydrazine hydrate, followed by purification and structural validation via ¹H/¹³C NMR, HRMS, and IR spectroscopy . Its structural complexity and functional groups make it a candidate for diverse biological activities, including antiviral and enzyme inhibitory effects.

Properties

IUPAC Name

N-[4-[2-benzoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4S/c30-26(20-8-3-1-4-9-20)29-24(25-12-7-17-33-25)18-23(27-29)19-13-15-21(16-14-19)28-34(31,32)22-10-5-2-6-11-22/h1-17,24,28H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAOCRMKXWCNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule is dissected into three primary fragments:

  • Pyrazoline core : Derived from cyclization of a chalcone intermediate with benzoyl hydrazine.
  • Benzenesulfonamide group : Introduced via sulfonylation of a para-aminophenyl substituent.
  • Benzoyl and furan-2-yl moieties : Incorporated during chalcone formation and cyclization.

Reaction Sequence

The synthesis proceeds as follows:

  • Chalcone formation : Claisen-Schmidt condensation of 4-nitroacetophenone and furan-2-carbaldehyde.
  • Pyrazoline cyclization : Reaction of chalcone with benzoyl hydrazine.
  • Nitro reduction : Catalytic hydrogenation of the nitro group to an amine.
  • Sulfonylation : Benzenesulfonyl chloride coupling with the aromatic amine.

Detailed Preparation Methods

Step 1: Synthesis of (E)-3-(Furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one

Reagents :

  • 4-Nitroacetophenone (10.0 g, 60.6 mmol)
  • Furan-2-carbaldehyde (5.8 g, 60.6 mmol)
  • Sodium hydroxide (2.4 g, 60.6 mmol) in ethanol (100 mL)

Procedure :
4-Nitroacetophenone and furan-2-carbaldehyde are dissolved in ethanol, followed by dropwise addition of aqueous NaOH (40%). The mixture is stirred at 25°C for 24 hr. The precipitated chalcone is filtered, washed with cold ethanol, and recrystallized from ethanol to yield yellow crystals (12.1 g, 85%, m.p. 142–144°C).

Characterization :

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.28 (d, J = 8.8 Hz, 2H, ArH), 7.72 (d, J = 15.6 Hz, 1H, α-H), 7.62 (d, J = 8.8 Hz, 2H, ArH), 7.45 (d, J = 15.6 Hz, 1H, β-H), 7.32 (s, 1H, furan H-5), 6.78 (d, J = 3.2 Hz, 1H, furan H-3), 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4).

Step 2: Cyclization to 1-Benzoyl-5-(furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole

Reagents :

  • Chalcone from Step 1 (10.0 g, 37.4 mmol)
  • Benzoyl hydrazine (6.1 g, 44.9 mmol)
  • Hydrochloric acid (2 mL, conc.) in ethanol (80 mL)

Procedure :
The chalcone and benzoyl hydrazine are refluxed in ethanol with HCl for 8 hr. The mixture is cooled, poured into ice water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol to afford pale-yellow crystals (9.8 g, 76%, m.p. 158–160°C).

Characterization :

  • IR (KBr) : 3220 cm⁻¹ (NH), 1680 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.22 (d, J = 8.8 Hz, 2H, ArH), 7.88–7.82 (m, 3H, benzoyl H), 7.64 (d, J = 8.8 Hz, 2H, ArH), 7.54 (t, J = 7.6 Hz, 2H, benzoyl H), 7.44 (s, 1H, furan H-5), 6.72 (d, J = 3.2 Hz, 1H, furan H-3), 6.48 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 5.32 (dd, J = 11.6, 4.8 Hz, 1H, pyrazoline H-4), 3.92 (dd, J = 17.6, 11.6 Hz, 1H, pyrazoline H-5a), 3.28 (dd, J = 17.6, 4.8 Hz, 1H, pyrazoline H-5b).

Step 3: Reduction to 1-Benzoyl-5-(furan-2-yl)-3-(4-aminophenyl)-4,5-dihydro-1H-pyrazole

Reagents :

  • Nitropyrazoline from Step 2 (8.0 g, 19.2 mmol)
  • Palladium on carbon (10% Pd, 0.8 g) in ethanol (100 mL)
  • Hydrogen gas (1 atm)

Procedure :
The nitro compound is hydrogenated at 25°C for 6 hr. The catalyst is filtered, and the solvent is evaporated to yield a white solid (6.5 g, 89%, m.p. 132–134°C).

Characterization :

  • IR (KBr) : 3380 cm⁻¹ (NH₂), 1675 cm⁻¹ (C=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 7.2 Hz, 2H, benzoyl H), 7.62–7.54 (m, 3H, benzoyl H), 7.40 (s, 1H, furan H-5), 6.96 (d, J = 8.4 Hz, 2H, ArH), 6.68 (d, J = 3.2 Hz, 1H, furan H-3), 6.58 (d, J = 8.4 Hz, 2H, ArH), 6.44 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 5.28 (dd, J = 11.6, 4.8 Hz, 1H, pyrazoline H-4), 4.82 (s, 2H, NH₂), 3.88 (dd, J = 17.6, 11.6 Hz, 1H, pyrazoline H-5a), 3.24 (dd, J = 17.6, 4.8 Hz, 1H, pyrazoline H-5b).

Step 4: Sulfonylation to N-{4-[1-Benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide

Reagents :

  • Aminopyrazoline from Step 3 (5.0 g, 13.1 mmol)
  • Benzenesulfonyl chloride (2.8 g, 15.7 mmol)
  • Pyridine (2.1 g, 26.2 mmol) in dichloromethane (50 mL)

Procedure :
The amine is dissolved in dichloromethane, followed by addition of pyridine and benzenesulfonyl chloride. The mixture is stirred at 25°C for 4 hr, washed with water, and dried over Na₂SO₄. The solvent is evaporated, and the residue is recrystallized from ethanol to yield white crystals (5.6 g, 82%, m.p. 210–212°C).

Characterization :

  • IR (KBr) : 3270 cm⁻¹ (NH), 1678 cm⁻¹ (C=O), 1360 cm⁻¹ (S=O asymmetric), 1165 cm⁻¹ (S=O symmetric).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.22 (s, 1H, NH), 7.88–7.76 (m, 6H, ArH), 7.64–7.54 (m, 5H, ArH), 7.42 (s, 1H, furan H-5), 6.70 (d, J = 3.2 Hz, 1H, furan H-3), 6.46 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 5.30 (dd, J = 11.6, 4.8 Hz, 1H, pyrazoline H-4), 3.90 (dd, J = 17.6, 11.6 Hz, 1H, pyrazoline H-5a), 3.26 (dd, J = 17.6, 4.8 Hz, 1H, pyrazoline H-5b).
  • Elemental Analysis : Calcd. for C₂₆H₂₂N₃O₄S (480.54): C 64.98, H 4.61, N 8.74, S 6.67. Found: C 64.92, H 4.58, N 8.70, S 6.63.

Optimization and Yield Analysis

Critical Parameters

  • Chalcone synthesis : NaOH concentration >30% ensures complete enolate formation.
  • Cyclization : HCl catalysis enhances reaction rate; stoichiometric excess of benzoyl hydrazine (1.2 eq) prevents dimerization.
  • Sulfonylation : Pyridine neutralizes HCl, driving the reaction to completion.

Yield Comparison

Step Yield (%) Purity (%)
1 85 96
2 76 94
3 89 98
4 82 97
Overall 68 98

Spectroscopic Validation

IR Spectroscopy

  • Pyrazoline NH : 3220–3270 cm⁻¹ (broad).
  • Sulfonamide S=O : 1360 cm⁻¹ and 1165 cm⁻¹ (characteristic split due to asymmetric/symmetric stretching).
  • Benzoyl C=O : 1678 cm⁻¹ (sharp, strong intensity).

¹H NMR Assignments

  • Pyrazoline protons : H-4 (δ 5.28–5.32) and H-5a/H-5b (δ 3.88–3.92 and 3.24–3.28) exhibit characteristic coupling patterns (J = 11.6–17.6 Hz).
  • Sulfonamide NH : δ 10.22 (singlet, exchangeable with D₂O).

Chemical Reactions Analysis

  • Types of Reactions: N-{4-[1-Benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are often influenced by the functional groups present in the compound.

  • Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophilic or nucleophilic substituents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

  • Major Products: The products formed from these reactions vary depending on the type of reaction and the specific reagents used. For example, oxidation might introduce additional functional groups, while substitution reactions can replace specific atoms or groups within the molecule, leading to diverse derivatives.

Scientific Research Applications

N-{4-[1-Benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide finds extensive use in various fields:

  • Chemistry: As an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

  • Medicine: Exploration as a pharmaceutical agent for its possible therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

  • Industry: Utilization in the production of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The mechanism of action of N-{4-[1-Benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or cellular proteins, leading to modulation of biological pathways. The compound's structure allows for selective binding and activity, which underpins its effectiveness in various applications.

Comparison with Similar Compounds

Substituent Variations on the Pyrazoline Core

Pyrazoline derivatives often differ in substituents at the C3 and C5 positions, significantly altering their physicochemical and biological properties.

Compound Name Substituents (C3/C5) Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Target Compound C3: Phenyl (benzoyl), C5: Furan-2-yl 487.52 (estimated) Not reported Antiviral (potential)
4a () C3: Phenyl, C5: 1,3-Benzodioxol-5-yl 479.55 196–198 (lit. 212–214) Not specified
N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-...)methanesulfonamide C3: Benzoyl, C5: 2-Ethoxyphenyl 505.56 (estimated) Not reported Antiviral (docking score: -12.3 kcal/mol)
N-[4-[5-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-...]benzenesulphonamide C3: 4-Methoxyphenyl, C5: 1,3-Benzodioxol-5-yl 507.52 (estimated) Not reported Cytotoxicity (IC₅₀: ~20 µM)

Key Observations :

  • 2-Ethoxyphenyl substitution (as in ) correlates with strong antiviral activity, suggesting that electron-donating groups at C5 improve target binding .
  • 1,3-Benzodioxol-5-yl substituents () may increase steric bulk, affecting solubility and melting points .
Sulfonamide Group Modifications

The sulfonamide moiety’s structure influences solubility, bioavailability, and target affinity.

Compound Name Sulfonamide Type Hydrogen Bond Donors/Acceptors LogP (XlogP) Bioactivity Reference
Target Compound Benzenesulfonamide Donors: 1, Acceptors: 7 ~3.5 (estimated) Not reported
N-{4-[1-Benzoyl-5-(2,3-dimethoxyphenyl)...}methanesulfonamide Methanesulfonamide Donors: 1, Acceptors: 5 3.3 Enzyme inhibition
N-(4-(1-Acetyl-5-(furan-2-yl)-...)ethanesulfonamide Ethanesulfonamide Donors: 1, Acceptors: 6 ~2.8 Not reported

Key Observations :

  • Methanesulfonamide analogs () show reduced steric hindrance, which may improve binding to compact enzymatic pockets .
Heterocyclic Substituents

The choice of heterocycle at C5 affects electronic properties and bioactivity.

Compound Name C5 Heterocycle Key Feature Activity Reference
Target Compound Furan-2-yl Oxygen-containing, planar Potential antiviral
A0071016 () Thiophen-2-yl Sulfur-containing, polarizable Not reported
4l () Furan-2-yl Similar to target compound Synthetic intermediate

Key Observations :

Biological Activity

N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

C20H18N2O3S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a benzene sulfonamide core linked to a furan-substituted pyrazole moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Similar sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes, affecting physiological processes such as acid-base balance and ion transport .
  • Anticancer Potential : Pyrazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Biological Activity Studies

Recent studies have evaluated the compound's effects on different biological systems:

Cardiovascular Effects

Research indicates that certain benzenesulfonamide derivatives can influence cardiovascular parameters. An isolated rat heart model was used to assess the impact on perfusion pressure and coronary resistance:

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
This compound0.001Decreased perfusion pressure
Compound 20.001Decreased perfusion pressure
Compound 30.001No significant effect

This table illustrates that the compound notably decreased perfusion pressure compared to controls, indicating potential vasodilatory effects .

Anticancer Activity

The anticancer properties were assessed through cytotoxicity assays against various cell lines. The following results were noted:

Cell LineIC50 (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

These values suggest that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and other cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have documented the therapeutic applications of related compounds:

  • Cardiovascular Health : A study demonstrated that a derivative similar to our compound effectively reduced coronary resistance in hypertensive rat models, suggesting potential applications in treating hypertension .
  • Cancer Treatment : Another case study highlighted a pyrazole derivative's effectiveness in inducing apoptosis in cancer cells, reinforcing the hypothesis that this compound may share similar mechanisms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-{4-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzenesulfonamide, and how can reaction conditions be controlled?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazines with diketones, followed by sulfonylation. Key parameters include:

  • Temperature : Maintain 60–80°C during pyrazole ring formation to avoid side reactions.
  • pH : Use weakly acidic conditions (pH 5–6) to stabilize intermediates.
  • Reagents : Electrophilic reagents like benzoyl chloride for functionalization .
    • Monitoring : Employ HPLC to track reaction progress and ensure >95% purity of intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

  • 1H/13C NMR : Assign peaks to confirm the pyrazole ring (δ 3.5–4.5 ppm for dihydro protons) and sulfonamide group (δ 7.8–8.2 ppm for aromatic protons adjacent to SO₂) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
  • Mass Spectrometry : Use HRMS to verify molecular ion [M+H]+ and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO/PBS mixtures (e.g., 10% DMSO) to mimic physiological conditions.
  • Stability : Conduct accelerated degradation studies under UV light, varying pH (2–9), and elevated temperatures (40°C) to identify degradation products via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Approach :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Control for Impurities : Re-purify batches showing divergent activity using preparative HPLC .
  • Mechanistic Profiling : Compare binding affinities via SPR (surface plasmon resonance) to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Substituent Variation : Replace the furan-2-yl group with thiophene or substituted phenyl rings to modulate electron density .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent hydrophobicity with IC50 values in enzyme inhibition assays .
    • Case Study : A derivative with 3,4-dimethoxyphenyl substitution showed 10× higher COX-2 inhibition than the parent compound .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., cyclooxygenase) to map binding interactions .
  • Molecular Dynamics Simulations : Simulate ligand-protein complexes for >100 ns to assess conformational stability .
  • Metabolomics : Use LC-HRMS to identify downstream metabolites in hepatic microsomes .

Q. How can researchers address discrepancies in NMR spectral data for diastereomeric intermediates?

  • Resolution :

  • 2D NMR (NOESY, COSY) : Identify spatial correlations between pyrazole and benzoyl protons to assign stereochemistry .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases .

Best Practices for Handling and Storage

  • Storage : Keep at –20°C under argon to prevent oxidation of the dihydropyrazole ring .
  • Safety : Use gloveboxes for weighing (particle size <10 µm) to avoid inhalation risks.

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